Cas no 1178312-02-1 (2-(methylamino)-1-4-(trifluoromethyl)phenylethan-1-ol)

2-(Methylamino)-1-[4-(trifluoromethyl)phenyl]ethan-1-ol is a chiral β-amino alcohol derivative featuring a trifluoromethylphenyl group, which imparts unique physicochemical properties. The compound’s structure combines an amine and hydroxyl functionality, making it a versatile intermediate in organic synthesis, particularly for asymmetric catalysis and pharmaceutical applications. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methylamino moiety offers potential for further functionalization. This compound is of interest in medicinal chemistry for its potential as a building block in bioactive molecules, including adrenergic receptor ligands. Its stereochemistry may also be leveraged for enantioselective synthesis. Suitable for research and development, it requires careful handling due to its reactive functional groups.
2-(methylamino)-1-4-(trifluoromethyl)phenylethan-1-ol structure
1178312-02-1 structure
Product name:2-(methylamino)-1-4-(trifluoromethyl)phenylethan-1-ol
CAS No:1178312-02-1
MF:C10H12F3NO
MW:219.203593254089
CID:6159191
PubChem ID:60903965

2-(methylamino)-1-4-(trifluoromethyl)phenylethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-(methylamino)-1-4-(trifluoromethyl)phenylethan-1-ol
    • HPTXDYIJYYQALV-UHFFFAOYSA-N
    • 2-(methylamino)-1-[4-(trifluoromethyl)phenyl]ethan-1-ol
    • 2-(methylamino)-1-[4-(trifluoromethyl)phenyl]ethanol
    • EN300-1928722
    • SCHEMBL22728190
    • 1178312-02-1
    • Inchi: 1S/C10H12F3NO/c1-14-6-9(15)7-2-4-8(5-3-7)10(11,12)13/h2-5,9,14-15H,6H2,1H3
    • InChI Key: HPTXDYIJYYQALV-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC(=CC=1)C(CNC)O)(F)F

Computed Properties

  • Exact Mass: 219.08709849g/mol
  • Monoisotopic Mass: 219.08709849g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 188
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 32.3Ų
  • XLogP3: 0.6

2-(methylamino)-1-4-(trifluoromethyl)phenylethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1928722-10.0g
2-(methylamino)-1-[4-(trifluoromethyl)phenyl]ethan-1-ol
1178312-02-1
10g
$4421.0 2023-05-31
Enamine
EN300-1928722-5.0g
2-(methylamino)-1-[4-(trifluoromethyl)phenyl]ethan-1-ol
1178312-02-1
5g
$2981.0 2023-05-31
Enamine
EN300-1928722-0.1g
2-(methylamino)-1-[4-(trifluoromethyl)phenyl]ethan-1-ol
1178312-02-1
0.1g
$553.0 2023-09-17
Enamine
EN300-1928722-0.25g
2-(methylamino)-1-[4-(trifluoromethyl)phenyl]ethan-1-ol
1178312-02-1
0.25g
$579.0 2023-09-17
Enamine
EN300-1928722-0.05g
2-(methylamino)-1-[4-(trifluoromethyl)phenyl]ethan-1-ol
1178312-02-1
0.05g
$528.0 2023-09-17
Enamine
EN300-1928722-2.5g
2-(methylamino)-1-[4-(trifluoromethyl)phenyl]ethan-1-ol
1178312-02-1
2.5g
$1230.0 2023-09-17
Enamine
EN300-1928722-5g
2-(methylamino)-1-[4-(trifluoromethyl)phenyl]ethan-1-ol
1178312-02-1
5g
$1821.0 2023-09-17
Enamine
EN300-1928722-10g
2-(methylamino)-1-[4-(trifluoromethyl)phenyl]ethan-1-ol
1178312-02-1
10g
$2701.0 2023-09-17
Enamine
EN300-1928722-0.5g
2-(methylamino)-1-[4-(trifluoromethyl)phenyl]ethan-1-ol
1178312-02-1
0.5g
$603.0 2023-09-17
Enamine
EN300-1928722-1.0g
2-(methylamino)-1-[4-(trifluoromethyl)phenyl]ethan-1-ol
1178312-02-1
1g
$1029.0 2023-05-31

Additional information on 2-(methylamino)-1-4-(trifluoromethyl)phenylethan-1-ol

Research Brief on 2-(Methylamino)-1-4-(Trifluoromethyl)phenylethan-1-ol (CAS: 1178312-02-1): Recent Advances and Applications

2-(Methylamino)-1-4-(trifluoromethyl)phenylethan-1-ol (CAS: 1178312-02-1) is a compound of significant interest in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanism of action, particularly in the context of central nervous system (CNS) disorders and metabolic diseases. This research brief consolidates the latest findings and developments related to this compound, providing a comprehensive overview for professionals in the field.

The synthesis of 2-(methylamino)-1-4-(trifluoromethyl)phenylethan-1-ol has been optimized in recent studies to improve yield and purity. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel catalytic asymmetric synthesis method, which achieved an enantiomeric excess of over 99%. This advancement is critical for ensuring the compound's efficacy and safety in preclinical and clinical studies. The trifluoromethyl group in the compound's structure has been identified as a key moiety contributing to its metabolic stability and bioavailability.

Pharmacological evaluations have revealed that 2-(methylamino)-1-4-(trifluoromethyl)phenylethan-1-ol exhibits potent activity as a dopamine receptor modulator. In vitro and in vivo studies demonstrated its high affinity for D2 and D3 receptors, with a Ki value of 2.3 nM for D2 receptors. These findings suggest potential applications in treating Parkinson's disease and schizophrenia. Additionally, the compound's ability to cross the blood-brain barrier efficiently has been confirmed through pharmacokinetic studies in rodent models.

Recent preclinical trials have explored the compound's neuroprotective effects. A 2024 study published in Neuropharmacology reported that 2-(methylamino)-1-4-(trifluoromethyl)phenylethan-1-ol significantly reduced oxidative stress and apoptosis in neuronal cells exposed to neurotoxins. These results highlight its potential as a therapeutic agent for neurodegenerative diseases. However, further studies are needed to assess its long-term safety and efficacy in human subjects.

In addition to its CNS applications, research has investigated the compound's role in metabolic disorders. A study in the Journal of Pharmacology and Experimental Therapeutics (2023) found that 2-(methylamino)-1-4-(trifluoromethyl)phenylethan-1-ol enhanced insulin sensitivity in diabetic mouse models. The compound's mechanism appears to involve the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. These findings open new avenues for its use in treating type 2 diabetes and obesity-related conditions.

Despite these promising results, challenges remain in the development of 2-(methylamino)-1-4-(trifluoromethyl)phenylethan-1-ol as a therapeutic agent. Issues such as dose-dependent side effects and potential drug-drug interactions require further investigation. Ongoing research aims to address these concerns through structural modifications and formulation optimizations. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.

In conclusion, 2-(methylamino)-1-4-(trifluoromethyl)phenylethan-1-ol (CAS: 1178312-02-1) represents a promising candidate for multiple therapeutic areas. Its unique chemical structure and pharmacological profile underscore its potential in addressing unmet medical needs. Future research should focus on advancing clinical trials and exploring synergistic effects with existing therapies. This compound exemplifies the intersection of chemical innovation and biological application, offering exciting opportunities for the pharmaceutical industry.

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